N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide
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Overview
Description
N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide is a complex organic compound that features multiple functional groups, including hydroxyl, amino, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide likely involves multiple steps, including the formation of the acetamide group and the introduction of dihydroxyethyl and methoxy groups. A possible synthetic route could involve:
Formation of the acetamide group: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride.
Introduction of dihydroxyethyl groups: This step may involve the reaction of the intermediate compound with ethylene oxide or ethylene glycol under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions in batch or continuous reactors. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction could produce primary or secondary amines.
Scientific Research Applications
N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar compounds to N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide may include other acetamide derivatives with hydroxyl, amino, and methoxy groups. These compounds could have similar chemical properties but may differ in their specific applications or biological activities. Examples of similar compounds include:
- N-(Dihydroxyethyl)-N-(4-methoxyphenyl)acetamide
- N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide
Conclusion
This compound is a complex organic compound with potential applications in various fields. Its synthesis involves multiple steps, and it can undergo various chemical reactions. The compound’s unique structure and functional groups make it an interesting subject for scientific research and industrial applications.
Properties
CAS No. |
71617-27-1 |
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Molecular Formula |
C13H20N2O6 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
N-(2,2-dihydroxyethyl)-N-[3-(2,2-dihydroxyethylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C13H20N2O6/c1-8(16)15(7-13(19)20)9-3-4-11(21-2)10(5-9)14-6-12(17)18/h3-5,12-14,17-20H,6-7H2,1-2H3 |
InChI Key |
JYIGKMVRDSMPFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC(O)O)C1=CC(=C(C=C1)OC)NCC(O)O |
Origin of Product |
United States |
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